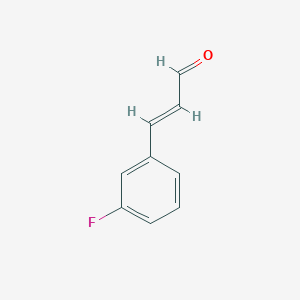

3-Fluorocinnamaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3-fluorophenyl)prop-2-enal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO/c10-9-5-1-3-8(7-9)4-2-6-11/h1-7H/b4-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWPBUTPTXDAJJX-DUXPYHPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C=CC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)/C=C/C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56578-38-2 | |

| Record name | (2E)-3-(3-Fluorophenyl)-2-propenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56578-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Fluorocinnamaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Introduction: The Strategic Role of Fluorine in Medicinal Chemistry and the Rise of 3-Fluorocinnamaldehyde

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pharmacokinetic profile.[1] Among the myriad of fluorinated building blocks, this compound stands out as a versatile and highly valuable intermediate in the synthesis of complex, pharmacologically active compounds.

This technical guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its reactivity and diverse applications in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document aims to be a practical resource, offering not just data, but also insights into the causality behind experimental choices and the strategic utility of this important molecule.

Core Properties of this compound

This compound, identified by the CAS Number 56578-38-2 , is an α,β-unsaturated aromatic aldehyde. The presence of a fluorine atom at the meta position of the phenyl ring, combined with the conjugated aldehyde system, imparts a unique reactivity profile that is central to its utility.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below. This data is essential for its handling, characterization, and deployment in synthetic protocols.

| Property | Value | Source(s) |

| CAS Number | 56578-38-2 | N/A |

| Molecular Formula | C₉H₇FO | N/A |

| Molecular Weight | 150.15 g/mol | N/A |

| Appearance | Pale yellow solid or oil | N/A |

| Melting Point | Data not consistently available; varies by purity | N/A |

| Boiling Point | Data not consistently available; varies by purity | N/A |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 9.71 (d, J=7.6 Hz, 1H, -CHO), 7.55-7.30 (m, 4H, Ar-H), 6.75 (dd, J=16.0, 7.6 Hz, 1H, =CH-CHO) | Inferred from related structures |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 193.5, 163.0 (d, J=247.5 Hz), 152.0, 136.0 (d, J=7.1 Hz), 130.8 (d, J=8.1 Hz), 128.5, 125.0, 120.0 (d, J=21.2 Hz), 115.5 (d, J=22.2 Hz) | Inferred from related structures |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ (ppm): -112.0 to -114.0 | [2][3][4][5] |

| IR (KBr, cm⁻¹) | ~3050 (Ar C-H str.), ~2850, 2750 (Aldehyde C-H str.), ~1685 (C=O str.), ~1625 (C=C str.), ~1250 (C-F str.) | [6][7][8][9] |

Note: NMR and IR data are predicted based on typical values for similar structures and data from derivatives. Experimental values may vary slightly.

Synthesis of this compound: A Practical Approach

The most common and efficient method for the synthesis of this compound is the Claisen-Schmidt condensation . This base-catalyzed reaction involves the cross-aldol condensation of 3-fluorobenzaldehyde with acetaldehyde. The aldehyde functionality of 3-fluorobenzaldehyde lacks α-hydrogens, preventing self-condensation and favoring the reaction with the enolizable acetaldehyde.

Experimental Protocol: Claisen-Schmidt Condensation

This protocol provides a step-by-step methodology for the laboratory-scale synthesis of this compound.

Materials:

-

3-Fluorobenzaldehyde

-

Acetaldehyde

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol

-

Diethyl ether or Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-fluorobenzaldehyde (1 equivalent) in ethanol.

-

Base Addition: Prepare a solution of sodium hydroxide (1.1 equivalents) in water and add it dropwise to the stirred solution of 3-fluorobenzaldehyde at room temperature.

-

Acetaldehyde Addition: Cool the reaction mixture to 0-5 °C in an ice bath. Add acetaldehyde (1.2 equivalents) dropwise, maintaining the temperature below 10 °C.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute HCl until the pH is neutral.

-

Extraction: Extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

References

- 1. benchchem.com [benchchem.com]

- 2. Certified Reference Materials for ¹⁹F NMR [sigmaaldrich.com]

- 3. 19F [nmr.chem.ucsb.edu]

- 4. colorado.edu [colorado.edu]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. eng.uc.edu [eng.uc.edu]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

A Senior Application Scientist's Guide to the Synthesis of 3-Fluorocinnamaldehyde from 3-Fluorobenzaldehyde

Introduction

3-Fluorocinnamaldehyde is a valuable α,β-unsaturated aromatic aldehyde that serves as a versatile intermediate in the synthesis of fine chemicals and pharmacologically active molecules.[1] The presence of the fluorine atom at the meta-position of the phenyl ring can significantly modulate the electronic properties, metabolic stability, and bioavailability of derivative compounds, making it a desirable synthon for drug development professionals.[1] This guide provides an in-depth technical overview of the primary synthetic route to this compound from 3-fluorobenzaldehyde, focusing on the Claisen-Schmidt condensation. As your Senior Application Scientist, my objective is not merely to provide a protocol, but to elucidate the underlying chemical principles, justify critical experimental choices, and equip you with the knowledge to reliably execute and adapt this synthesis.

Section 1: Strategic Considerations for Synthesis

The transformation of 3-fluorobenzaldehyde to this compound involves the formation of a carbon-carbon double bond, extending the carbon chain by two atoms. Retrosynthetically, this points to two primary and highly effective strategies in modern organic chemistry: the Aldol-type condensation and the Wittig olefination.

-

Claisen-Schmidt Condensation: This is a crossed-aldol condensation between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks α-hydrogens.[2][3][4] 3-Fluorobenzaldehyde is an ideal substrate for this reaction as it has no α-hydrogens and thus cannot form an enolate or undergo self-condensation.[5] The reaction partner must be a two-carbon enolizable species, with acetaldehyde being the most direct choice. This method is often favored for its operational simplicity, use of inexpensive reagents, and amenability to scale-up.

-

Wittig Reaction: This reaction provides a robust method for forming alkenes by reacting a carbonyl compound with a phosphorus ylide.[6][7] In this context, 3-fluorobenzaldehyde would react with an acetaldehyde-derived ylide, such as (triphenylphosphoranylidene)acetaldehyde. While offering excellent control, the Wittig reaction often requires the multi-step preparation of the ylide reagent and the use of anhydrous conditions, adding complexity compared to the Claisen-Schmidt approach.[6][8]

Given its efficiency and straightforwardness, this guide will focus principally on the Claisen-Schmidt condensation as the premier method for this synthesis.

Section 2: The Claisen-Schmidt Condensation Route

The Claisen-Schmidt condensation is a cornerstone of C-C bond formation.[4] Its success in this specific synthesis hinges on the differential reactivity of the two aldehyde partners.

2.1: Mechanistic Principles: A Step-by-Step Analysis

The reaction is typically base-catalyzed, with sodium hydroxide or potassium hydroxide being common choices.[9][10] The mechanism proceeds through a well-defined sequence of steps, each critical for the formation of the final product.

-

Enolate Formation: The hydroxide ion (⁻OH), a strong base, selectively abstracts an acidic α-hydrogen from acetaldehyde. Acetaldehyde possesses α-hydrogens, making it enolizable.[9][11] This deprotonation forms a resonance-stabilized enolate ion, which is a potent carbon nucleophile.[12][13]

-

Nucleophilic Attack: The acetaldehyde enolate attacks the electrophilic carbonyl carbon of 3-fluorobenzaldehyde. This attack is highly favored over reaction with another acetaldehyde molecule because the aromatic aldehyde's carbonyl carbon is more electrophilic and sterically accessible.[4] This step forms a tetrahedral alkoxide intermediate.

-

Protonation: The alkoxide intermediate is protonated by a water molecule (present in the aqueous base solution), yielding a β-hydroxy aldehyde, the initial aldol addition product.[10][14]

-

Dehydration (Condensation): Under the reaction conditions, this β-hydroxy aldehyde readily undergoes dehydration. The base removes a proton from the α-carbon, forming an enolate which then eliminates a hydroxide ion in an E1cB (Elimination, Unimolecular, conjugate Base) mechanism.[2] This elimination is the driving force of the reaction, as it forms a highly stable, conjugated π-system, resulting in the final this compound product.

Caption: Base-catalyzed Claisen-Schmidt mechanism for the synthesis of this compound.

2.2: Detailed Experimental Protocol

This protocol describes a standard, reliable procedure for the synthesis of this compound.

Materials:

-

3-Fluorobenzaldehyde

-

Acetaldehyde

-

Sodium Hydroxide (NaOH)

-

Ethanol

-

Deionized Water

-

Diethyl Ether or Ethyl Acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-fluorobenzaldehyde (1 equivalent) in ethanol. Cool the flask in an ice-water bath to 0-5 °C.

-

Reagent Addition: In a separate beaker, prepare a solution of acetaldehyde (1.1 to 1.5 equivalents) in ethanol. Add this solution to the dropping funnel.

-

Catalyst Preparation: Prepare a 10% aqueous solution of sodium hydroxide.

-

Initiation of Reaction: Begin stirring the 3-fluorobenzaldehyde solution. Slowly add the acetaldehyde solution from the dropping funnel over 15-20 minutes, maintaining the temperature below 10 °C.

-

Base Addition: After the acetaldehyde addition is complete, add the 10% NaOH solution dropwise to the reaction mixture. A color change and slight exotherm may be observed. The rate of addition should be controlled to keep the temperature below 20-25 °C.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin-Layer Chromatography (TLC) by observing the consumption of the 3-fluorobenzaldehyde spot. Reaction times can range from 2 to 6 hours.

-

Work-up - Quenching and Extraction: Once the reaction is complete, pour the mixture into a beaker containing cold water and acidify carefully with dilute HCl until the pH is neutral. Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x).

-

Work-up - Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove any residual base and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Caption: General workflow for the synthesis and purification of this compound.

2.3: Data Presentation: Key Parameters and Expected Outcomes

The efficiency of the Claisen-Schmidt condensation is sensitive to several parameters. The following table summarizes typical conditions and expected yields based on established methodologies.

| Parameter | Condition | Rationale / Causality | Expected Yield (%) |

| Base Catalyst | NaOH or KOH (10% aq.) | Strong enough to deprotonate acetaldehyde but dilute enough to minimize side reactions like the Cannizzaro disproportionation of the aromatic aldehyde.[8] | 75-90% |

| Solvent | Ethanol / Water | Good solubility for both the organic reactants and the inorganic base, facilitating a homogenous reaction. | |

| Temperature | 0-25 °C | Initial cooling prevents acetaldehyde self-condensation and controls the exotherm. Room temperature is sufficient for the reaction to proceed to completion. | |

| Stoichiometry | Acetaldehyde (1.1-1.5 eq.) | A slight excess of the enolizable partner ensures complete consumption of the more valuable 3-fluorobenzaldehyde. | |

| Purification | Vacuum Distillation | Effective for purifying liquid aldehydes, separating the product from non-volatile impurities and any high-boiling side products. |

Conclusion

The synthesis of this compound from 3-fluorobenzaldehyde is most effectively and efficiently achieved via the base-catalyzed Claisen-Schmidt condensation with acetaldehyde. This method is robust, scalable, and relies on readily available, inexpensive materials. By understanding the core mechanism—from selective enolate formation to the irreversible dehydration step—and carefully controlling key parameters such as temperature and stoichiometry, researchers can reliably produce this valuable synthetic intermediate with high yield and purity. This guide provides the foundational knowledge and practical steps necessary for drug development professionals and organic chemists to successfully incorporate this synthesis into their research programs.

References

- 1. nbinno.com [nbinno.com]

- 2. Aldol condensation - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. praxilabs.com [praxilabs.com]

- 5. benchchem.com [benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. Aldol Condensation: Mechanism, Types and Applications [allen.in]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Explain the mechanism of claisen-schmidt reaction. - askIITians [askiitians.com]

- 13. Claisen Condensation Mechanism: Steps, Example & Tips [vedantu.com]

- 14. byjus.com [byjus.com]

A Technical Guide to the Chemical Reactivity of the Aldehyde Group in 3-Fluorocinnamaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluorocinnamaldehyde is a versatile chemical intermediate whose reactivity is governed by a unique interplay of electronic and steric factors. This guide provides an in-depth analysis of the chemical behavior of its aldehyde group. We explore the molecule's electronic architecture, detailing how the meta-positioned fluorine atom modulates the electrophilicity of the carbonyl carbon. Core reaction classes, including nucleophilic additions, condensations, and redox transformations, are discussed with a focus on mechanistic principles. To bridge theory with practice, this guide includes detailed, field-proven experimental protocols for key reactions, complete with data interpretation and validation steps. Finally, we touch upon the applications of this compound in medicinal chemistry and organic synthesis, highlighting its role as a valuable building block for complex molecules.

The Electronic Landscape of this compound

The reactivity of the aldehyde in this compound is not merely that of a simple aldehyde; it is finely tuned by the conjugated cinnamyl backbone and the potent electronic influence of the fluorine substituent.

The α,β-Unsaturated Carbonyl System

Like its parent compound, cinnamaldehyde, this compound features an aldehyde group in conjugation with a carbon-carbon double bond. This arrangement creates an extended π-system, allowing for two primary sites of nucleophilic attack: direct (1,2-addition) at the carbonyl carbon and conjugate (1,4-addition) at the β-carbon.[1][2] The electronegative oxygen atom polarizes the system, withdrawing electron density and making both the carbonyl carbon (C1) and the β-carbon (C3) electrophilic.[3]

The Role of the meta-Fluoro Substituent

Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I) through the sigma bond network.[4] In the meta position, this inductive effect strongly deactivates the aromatic ring and, by extension, pulls electron density from the entire conjugated system towards the ring. This effect significantly increases the partial positive charge on the carbonyl carbon, enhancing its electrophilicity compared to unsubstituted cinnamaldehyde.[5] While fluorine can also exert a π-donating resonance effect (+R), this effect is maximal at the ortho and para positions and is significantly attenuated from the meta position. Therefore, the reactivity of this compound is dominated by the inductive electron withdrawal, making its aldehyde group a more potent electrophile.

Caption: Dominant electronic effects in this compound.

Key Transformations of the Aldehyde Group

The enhanced electrophilicity of the aldehyde in this compound makes it an excellent substrate for a wide range of chemical transformations.

Nucleophilic Addition Reactions

These reactions involve the direct attack of a nucleophile on the carbonyl carbon.

-

Reduction to an Alcohol: The aldehyde is readily reduced to 3-fluorocinnamyl alcohol. Sodium borohydride (NaBH₄) is a mild and selective reagent suitable for this transformation, typically used in alcoholic solvents like methanol or ethanol.[6] The reaction proceeds via the transfer of a hydride ion (H⁻) to the carbonyl carbon.[6] Lithium aluminium hydride (LiAlH₄) is a much stronger reducing agent and will also effectively perform this reduction, but requires anhydrous conditions.[6]

-

Grignard and Organolithium Reactions: Carbon nucleophiles, such as Grignard reagents (R-MgBr) and organolithiums (R-Li), add to the aldehyde to form secondary alcohols. These strong, hard nucleophiles typically favor direct 1,2-addition over conjugate 1,4-addition.[7]

Condensation Reactions

These reactions are fundamental for carbon-carbon bond formation.

-

Wittig Reaction: This reaction is a powerful method for converting aldehydes into alkenes.[8] The aldehyde reacts with a phosphorus ylide (a Wittig reagent) to form a new carbon-carbon double bond, replacing the C=O bond.[9] The reaction proceeds through a betaine or oxaphosphetane intermediate.[8] The stereochemical outcome (E/Z isomerism) of the resulting alkene depends on the nature of the ylide used.[8] Stabilized ylides tend to give the (E)-alkene, while non-stabilized ylides favor the (Z)-alkene.[8]

-

Knoevenagel Condensation: This is a condensation reaction between an aldehyde and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base.[10] The reaction is a cornerstone for synthesizing substituted alkenes and is widely used in the preparation of various organic intermediates.[11] The process can often be carried out in environmentally benign solvents like water or ethanol.[12][13]

Oxidation to a Carboxylic Acid

The aldehyde group is easily oxidized to a carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder reagents like silver oxide (Ag₂O). This transformation yields trans-3-Fluorocinnamic acid, a useful synthetic intermediate.[14][15] Aldehydes are also susceptible to autoxidation in the presence of air, a reaction activated by light.[16]

Reductive Amination

This process converts the aldehyde into an amine. The reaction typically involves two steps in one pot: first, the formation of an imine by reacting the aldehyde with a primary or secondary amine, followed by the in-situ reduction of the imine with a selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[17]

Field-Proven Experimental Protocols

The following protocols are designed to be self-validating, providing clear steps and expected outcomes for researchers.

Protocol 1: Reduction of this compound with Sodium Borohydride

This protocol details the selective reduction of the aldehyde to the corresponding alcohol.

Methodology:

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.52 g, 10.0 mmol). Dissolve the aldehyde in 30 mL of methanol.

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10 minutes until the temperature equilibrates to 0-5 °C.

-

Reagent Addition: In small portions over 15 minutes, add sodium borohydride (0.42 g, 11.0 mmol) to the stirring solution. Causality: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

-

Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a 4:1 Hexanes:Ethyl Acetate eluent. The starting material should have an Rf of ~0.6, while the more polar alcohol product will have a lower Rf of ~0.3. The reaction is complete when the starting material spot is no longer visible.

-

Workup: Carefully quench the reaction by slowly adding 20 mL of 1 M HCl. This will neutralize excess NaBH₄ and decompose the borate esters. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-fluorocinnamyl alcohol as a pale yellow oil or low-melting solid.

Data Summary Table:

| Compound | Molecular Weight | Moles (mmol) | Rf (4:1 Hex:EtOAc) | Expected Yield |

| This compound | 152.15 g/mol | 10.0 | ~0.6 | N/A |

| Sodium Borohydride | 37.83 g/mol | 11.0 | N/A | N/A |

| 3-Fluorocinnamyl Alcohol | 154.16 g/mol | ~9.5 | ~0.3 | >95% |

Protocol 2: Wittig Reaction with Benzyltriphenylphosphonium Chloride

This protocol describes the synthesis of 1-(3-fluorophenyl)-4-phenyl-1,3-butadiene.

Methodology:

-

Ylide Formation: In an oven-dried 50 mL flask under a nitrogen atmosphere, add benzyltriphenylphosphonium chloride (4.28 g, 11.0 mmol) and 20 mL of anhydrous THF. Cool the suspension to 0 °C. Add sodium ethoxide (0.75 g, 11.0 mmol) and stir the resulting orange-red mixture for 30 minutes at 0 °C to form the phosphorus ylide.[18]

-

Aldehyde Addition: Prepare a solution of this compound (1.52 g, 10.0 mmol) in 5 mL of anhydrous THF. Add this solution dropwise to the ylide mixture at 0 °C.[18]

-

Reaction: After addition, allow the reaction to warm to room temperature and stir for 4 hours, or until TLC analysis (9:1 Hexanes:EtOAc) shows complete consumption of the aldehyde.

-

Workup: Quench the reaction with 20 mL of saturated ammonium chloride solution. Transfer to a separatory funnel and extract with diethyl ether (3 x 25 mL).

-

Purification: The major byproduct is triphenylphosphine oxide. A significant portion can be removed by concentrating the organic layer and triturating the residue with cold hexanes, in which the product is soluble but the oxide is not. Filter the mixture. The filtrate can be further purified by column chromatography on silica gel.

-

Characterization: The final product's identity and stereochemistry can be confirmed by ¹H NMR spectroscopy and melting point analysis.[19]

Caption: Experimental workflow for the Wittig reaction.

Applications in Drug Discovery and Organic Synthesis

The unique reactivity profile of this compound makes it a valuable scaffold in medicinal chemistry and a versatile building block for synthetic chemists.

-

Medicinal Chemistry: The incorporation of fluorine into drug candidates can significantly enhance pharmacokinetic properties, such as metabolic stability and membrane permeability.[20] Derivatives of fluorinated cinnamaldehydes have been synthesized and evaluated for a range of biological activities, including as urease inhibitors and HDAC inhibitors.[21][22] The aldehyde group provides a reactive handle for derivatization, allowing for the generation of libraries of compounds for screening.[21][23][24][25]

-

Organic Synthesis: As demonstrated, the aldehyde is a key functional group for building molecular complexity. It readily participates in reactions that form C-C, C-N, and C-O bonds, making it a crucial starting material for the synthesis of complex natural products and other target molecules.

Conclusion

This compound presents a highly reactive and versatile aldehyde functionality. Its electrophilicity is significantly enhanced by the inductive effect of the meta-fluorine substituent, making it an excellent substrate for a variety of nucleophilic addition and condensation reactions. Understanding its electronic properties allows chemists to predictably control its reactivity, enabling the efficient synthesis of a wide array of valuable compounds for both research and industrial applications.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. fiveable.me [fiveable.me]

- 3. 19.13 Conjugate Nucleophilic Addition to α,βâUnsaturated Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 4. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BHU Digital Library [dl.bhu.ac.in]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Wittig Reaction [organic-chemistry.org]

- 9. homework.study.com [homework.study.com]

- 10. tandfonline.com [tandfonline.com]

- 11. bhu.ac.in [bhu.ac.in]

- 12. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. 3-Fluorocinnamic acid | 20595-30-6 | FF36874 | Biosynth [biosynth.com]

- 15. 反-3-氟肉桂酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 16. Aldehydes | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 17. interchim.fr [interchim.fr]

- 18. open.bu.edu [open.bu.edu]

- 19. m.youtube.com [m.youtube.com]

- 20. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Design, synthesis, in vitro, and in silico studies of 4-fluorocinnamaldehyde based thiosemicarbazones as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis and biological evaluation of 2-, 3-, and 4-acylaminocinnamyl-N-hydroxyamides as novel synthetic HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Synthesis and biological evaluation of 3-arylbenzofuranone derivatives as potential anti-Alzheimer's disease agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 3-Fluorocinnamaldehyde in Common Organic Solvents: A Theoretical and Practical Guide

An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive analysis of the solubility of 3-Fluorocinnamaldehyde, a key intermediate in pharmaceutical and chemical synthesis. In the absence of extensive publicly available quantitative data, this document establishes a predictive solubility framework based on first principles of molecular structure, polarity, and intermolecular forces. We analyze the physicochemical characteristics of this compound to hypothesize its behavior in a range of polar protic, polar aprotic, and non-polar organic solvents. To empower researchers, a detailed, self-validating experimental protocol for the quantitative determination of solubility via the isothermal shake-flask method is presented, complete with a procedural workflow diagram and safety considerations. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding and practical methodology for working with this compound.

Introduction to this compound

This compound, with the chemical formula C₉H₇FO, is an aromatic aldehyde that serves as a valuable building block in organic synthesis. Its structure, featuring a phenyl ring, an α,β-unsaturated aldehyde group, and a fluorine substituent, makes it a precursor for a variety of more complex molecules, including pharmaceutical agents and other specialty chemicals.[1][2] The fluorine atom, in particular, can significantly alter the electronic properties, metabolic stability, and binding affinity of target molecules, making fluorinated intermediates like this highly sought after in drug discovery.

A fundamental, yet often overlooked, physicochemical property governing the utility of any compound is its solubility. Solubility dictates the choice of solvents for chemical reactions, influences purification strategies such as crystallization, and is a critical determinant of a drug candidate's bioavailability and formulation feasibility.[3] Understanding the solubility of this compound is therefore not merely an academic exercise but a practical necessity for its effective application.

The Theoretical Basis of Solubility

The solubility of a solid solute in a liquid solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy released from solute-solvent interactions must be sufficient to overcome the lattice energy of the solid solute and the cohesive forces of the solvent.[4]

Molecular Structure Analysis of this compound

The solubility characteristics of this compound can be inferred from its key structural features:

-

Phenyl Ring and Alkene Chain: The C₉ hydrocarbon backbone is non-polar and hydrophobic, favoring interactions with non-polar solvents through van der Waals forces.

-

Aldehyde Group (-CHO): The carbonyl group (C=O) is highly polar, containing a partial positive charge on the carbon and a partial negative charge on the oxygen. This allows for dipole-dipole interactions. The oxygen atom's lone pairs can also act as hydrogen bond acceptors.[5]

-

Fluorine Substituent (-F): Located at the meta-position, the highly electronegative fluorine atom enhances the molecule's overall polarity and can participate as a weak hydrogen bond acceptor.

Collectively, these features render this compound a moderately polar molecule. Its solubility will be highest in solvents that can effectively engage with both its polar (aldehyde, fluorine) and non-polar (phenyl ring) regions.

The "Like Dissolves Like" Principle

This long-standing principle provides a reliable qualitative forecast of solubility.[6]

-

Polar Solvents: Solvents with high dielectric constants and/or the ability to form hydrogen bonds are expected to be effective at solvating this compound. Polar protic solvents (e.g., ethanol, methanol) can hydrogen bond with the carbonyl oxygen. Polar aprotic solvents (e.g., acetone, DMSO, ethyl acetate) can engage in strong dipole-dipole interactions.

-

Non-Polar Solvents: Solvents with low polarity (e.g., toluene, hexane) will primarily interact with the phenyl ring and hydrocarbon chain. While some solubility is expected due to these non-polar interactions, it is likely to be less pronounced than in polar organic solvents.

-

Water: Despite being a highly polar, protic solvent, water is generally a poor solvent for larger organic molecules. The large hydrophobic phenyl ring of this compound is expected to lead to very limited solubility in water, a common trait for aldehydes with more than four carbon atoms.[7]

Predicted Solubility Profile

Based on the theoretical principles discussed, the following table summarizes the predicted qualitative solubility of this compound in a range of common laboratory solvents. This table serves as a practical guide for solvent selection prior to experimental verification.

| Solvent Class | Solvent | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Water | Very Low | Large hydrophobic phenyl ring outweighs the polar aldehyde group's ability to form hydrogen bonds with water.[5][7] |

| Methanol | High | Small polar alcohol that can act as a hydrogen bond donor to the carbonyl oxygen. Miscible with many aldehydes. | |

| Ethanol | High | Similar to methanol; its slightly larger alkyl chain may slightly enhance interaction with the phenyl ring. | |

| Isopropanol | Moderate to High | Larger alkyl chain increases non-polar character, potentially balancing interactions with both parts of the solute. | |

| Polar Aprotic | Acetone | High | Strong dipole-dipole interactions with the carbonyl group; effectively solvates both polar and non-polar moieties.[8] |

| Ethyl Acetate | Moderate to High | Good balance of polarity for interacting with the aldehyde group and a non-polar ethyl group for the phenyl ring. | |

| Dichloromethane (DCM) | Moderate to High | A versatile solvent capable of dissolving moderately polar organic compounds. | |

| Chloroform | High | A common solvent for cinnamaldehyde and related compounds.[9] | |

| Acetonitrile | Moderate | Highly polar, but its small size may be less effective at solvating the bulky non-polar ring compared to other polar aprotics. | |

| Dimethyl Sulfoxide (DMSO) | High | Highly polar solvent capable of strong dipole-dipole interactions. | |

| N,N-Dimethylformamide (DMF) | High | A powerful polar aprotic solvent, often used for compounds with moderate to low solubility elsewhere.[8] | |

| Non-Polar | Toluene | Moderate | Aromatic ring of toluene can interact favorably with the phenyl ring of the solute via π-stacking. |

| Hexane / Heptane | Low | Aliphatic hydrocarbons lack the polarity to effectively solvate the aldehyde group.[9] | |

| Diethyl Ether | Moderate to High | While overall polarity is low, the ether oxygen can act as a hydrogen bond acceptor for trace water and interact with the solute.[10] |

Standardized Protocol for Experimental Solubility Determination

To move from prediction to quantification, a robust and reliable experimental method is required. The isothermal shake-flask method followed by gravimetric analysis is a gold-standard technique for determining the solubility of a solid in a solvent.

Objective

To determine the quantitative solubility of this compound in selected organic solvents at a controlled temperature (e.g., 25 °C / 298.15 K).

Principle

An excess amount of the solid solute is agitated in a known volume of solvent at a constant temperature for a sufficient duration to achieve solid-liquid equilibrium. The resulting saturated solution is then carefully separated from the excess solid, and the mass of the dissolved solute in a known volume of the solution is determined gravimetrically after solvent evaporation.

Materials and Equipment

-

This compound (solid, >98% purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (±0.1 mg accuracy)

-

Constant temperature orbital shaker or water bath

-

Calibrated thermometer or temperature probe

-

Glass vials with PTFE-lined screw caps (e.g., 20 mL scintillation vials)

-

Volumetric flasks and pipettes (Class A)

-

Syringes (glass, gas-tight)

-

Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible membrane)

-

Pre-weighed glass sample vials for evaporation

-

Drying oven or vacuum desiccator

Step-by-Step Methodology

-

Preparation: Pre-weigh several clean, dry glass vials for the evaporation step and record their masses (m_vial).

-

Sample Addition: To a larger glass vial with a screw cap, add a known volume of the test solvent (e.g., 10.00 mL) using a Class A volumetric pipette.

-

Ensuring Excess Solute: Add an excess amount of this compound to the solvent. A visual confirmation of undissolved solid at the end of the experiment is crucial to ensure saturation was achieved.

-

Equilibration: Seal the vial tightly and place it in the constant temperature shaker set to the desired temperature (e.g., 25.0 ± 0.1 °C). Agitate the mixture for a prolonged period (a minimum of 24 hours is recommended; 48-72 hours is ideal to ensure equilibrium for potentially slow-dissolving compounds). The required time should be determined experimentally by taking measurements at different time points (e.g., 24h, 48h, 72h) until the solubility value remains constant.

-

Settling Phase: After agitation, allow the vials to rest in the constant temperature bath for at least 2-4 hours to let the excess solid settle. This step is critical to prevent clogging the filter in the next step.

-

Sample Withdrawal: Carefully draw a known volume of the clear supernatant (the saturated solution) into a glass syringe (e.g., 5.00 mL). Immediately attach a syringe filter to the end of the syringe.

-

Filtration and Collection: Discard the first portion of the filtrate (e.g., ~0.5 mL) to saturate the filter material and avoid adsorption effects. Carefully dispense a precise volume of the subsequent filtrate (e.g., 2.00 mL) into one of the pre-weighed evaporation vials. Record the exact volume transferred (V_sample).

-

Gravimetric Analysis: Record the total mass of the vial plus the saturated solution (m_total). Then, place the vial in a drying oven at a moderate temperature (e.g., 40-50 °C, well below the boiling point of the solute) or in a vacuum desiccator until all the solvent has evaporated and a constant mass is achieved.

-

Final Weighing: Allow the vial to cool to room temperature in a desiccator to prevent moisture uptake, then weigh it to obtain the final mass of the vial plus the dried solute (m_final).

Diagram of Experimental Workflow

Caption: Experimental workflow for the isothermal shake-flask solubility determination method.

Calculations

The mass of the dissolved solute (m_solute) is calculated as: m_solute = m_final - m_vial

The solubility (S) in grams per liter (g/L) is then: S (g/L) = m_solute / V_sample

To express solubility in moles per liter (mol/L), use the molar mass (MM) of this compound (150.16 g/mol ): S (mol/L) = S (g/L) / MM

System Validation and Quality Control

-

Temperature Control: Maintain the temperature of the shaker bath to within ±0.1 °C.

-

Replicates: Perform each solubility measurement in triplicate to ensure reproducibility and report the mean and standard deviation.

-

Purity: Use high-purity solute and solvents to avoid erroneous results. The purity of the solid phase remaining after equilibration should be checked to ensure no polymorph transitions or degradation has occurred.

-

Evaporation: Ensure complete removal of the solvent without loss of the solute. Vacuum drying is preferred over heat to prevent degradation of the compound.

Safety and Handling Considerations

Based on available Safety Data Sheets (SDS) for this compound and related compounds, appropriate safety measures must be observed.[11][12]

-

Hazards: this compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It may also be harmful if swallowed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, in vitro, and in silico studies of 4-fluorocinnamaldehyde based thiosemicarbazones as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. embibe.com [embibe.com]

- 8. researchgate.net [researchgate.net]

- 9. Cinnamaldehyde - Wikipedia [en.wikipedia.org]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

3-Fluorocinnamaldehyde: A Technical Guide to Investigating its Potential Biological Activities

Introduction

3-Fluorocinnamaldehyde (3-FCA) is a synthetic derivative of cinnamaldehyde, a well-documented bioactive compound found in cinnamon. The introduction of a fluorine atom to the phenyl ring is a common medicinal chemistry strategy to enhance metabolic stability, bioavailability, and potency. While extensive research exists for cinnamaldehyde and its various derivatives, 3-FCA itself remains a relatively underexplored molecule.[1][2] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for investigating the potential biological activities of this compound. Drawing upon the known properties of related compounds, this document outlines the hypothesized activities of 3-FCA and provides detailed, field-proven experimental protocols to validate these hypotheses.

The core premise of this guide is to treat the exploration of 3-FCA's bioactivity as a self-validating system. Each proposed activity is paired with robust experimental designs, enabling researchers to generate high-quality, reproducible data. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to make informed decisions in their investigations.

Hypothesized Biological Activities and Mechanisms of Action

Based on the known biological profile of cinnamaldehyde and other halogenated derivatives, this compound is hypothesized to possess a range of therapeutic potentials.

Anticancer Potential

Cinnamaldehyde and its derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1][3][4] The propenal group in cinnamaldehyde is considered a key functional group for its antitumor activity.[5] It is plausible that 3-FCA could exhibit similar or enhanced anticancer properties.

Hypothesized Mechanism of Action: Inhibition of the JAK/STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting cell proliferation, survival, and migration.[6][7] Cinnamaldehyde has been shown to inhibit the JAK/STAT3 pathway.[6][7][8] It is hypothesized that 3-FCA may act as a direct or indirect inhibitor of STAT3 phosphorylation and dimerization.

Diagram: Hypothesized Inhibition of the STAT3 Signaling Pathway by this compound

Caption: Hypothesized mechanism of STAT3 pathway inhibition by this compound.

Anti-Inflammatory Activity

Cinnamaldehyde is known to possess significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[9][10][11][12][13] The anti-inflammatory effects are often linked to the modulation of signaling pathways such as NF-κB and JAK/STAT.[7][8][9]

Hypothesized Mechanism of Action: Modulation of Inflammatory Cytokine Production

3-FCA is predicted to reduce the expression and secretion of pro-inflammatory cytokines like Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α) in response to inflammatory stimuli.

Antimicrobial Activity

Cinnamaldehyde and its derivatives exhibit broad-spectrum antimicrobial activity against bacteria and fungi.[14][15][16][17] The aldehyde group is crucial for this activity, as it can react with biological nucleophiles like proteins and nucleic acids.

Hypothesized Mechanism of Action: Disruption of Microbial Cell Integrity and Function

3-FCA may disrupt microbial cell membranes, inhibit essential enzymes, and interfere with cell division, leading to microbial death.

Neuroprotective Potential

Emerging evidence suggests that cinnamaldehyde and its metabolites have neuroprotective effects in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[18][19][20] These effects are attributed to its anti-inflammatory and antioxidant properties.

Hypothesized Mechanism of Action: Attenuation of Neuroinflammation and Oxidative Stress

3-FCA may protect neuronal cells by reducing the production of inflammatory mediators and reactive oxygen species (ROS) in the brain.

Experimental Protocols for Validation

The following section provides detailed, step-by-step methodologies for investigating the hypothesized biological activities of this compound.

Assessment of Anticancer Activity

a) Cell Viability/Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method to assess the metabolic activity of cells and, by inference, their viability and proliferation.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.

-

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

b) Western Blot Analysis for STAT3 Phosphorylation

This technique is used to detect and quantify the levels of specific proteins, in this case, phosphorylated STAT3 (p-STAT3), to confirm the inhibition of the STAT3 pathway.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies against the target protein (total STAT3 and p-STAT3).

-

Protocol:

-

Cell Treatment and Lysis: Treat cancer cells with 3-FCA at various concentrations for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry Analysis: Quantify the band intensities to determine the relative levels of p-STAT3 and total STAT3.

-

Diagram: Experimental Workflow for Anticancer Activity Assessment

Caption: Workflow for evaluating the anticancer potential of this compound.

c) Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

-

Protocol:

-

Cell Treatment: Treat cancer cells with 3-FCA at its IC50 concentration for 24 or 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

-

Evaluation of Anti-Inflammatory Properties

a) Measurement of Pro-inflammatory Cytokines (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method for quantifying the concentration of specific proteins, such as cytokines, in cell culture supernatants.

-

Principle: A capture antibody specific for the target cytokine is coated onto a 96-well plate. The sample is added, and the cytokine binds to the antibody. A detection antibody, conjugated to an enzyme, is then added, followed by a substrate that produces a colorimetric signal proportional to the amount of cytokine present.

-

Protocol:

-

Cell Stimulation: Seed macrophages (e.g., RAW 264.7) or other relevant immune cells in a 24-well plate. Pre-treat the cells with various concentrations of 3-FCA for 1 hour.

-

Inflammatory Challenge: Stimulate the cells with an inflammatory agent like Lipopolysaccharide (LPS) for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatants.

-

ELISA: Perform ELISAs for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.

-

Data Analysis: Generate a standard curve and determine the concentration of each cytokine in the samples.

-

Determination of Antimicrobial Activity

a) Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Protocol:

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Compound Dilution: Prepare serial two-fold dilutions of 3-FCA in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of 3-FCA at which no visible growth is observed.

-

Assessment of Neuroprotective Effects

a) In Vitro Neuroprotection Assay

This assay assesses the ability of 3-FCA to protect neuronal cells from a neurotoxic insult.

-

Protocol:

-

Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate.

-

Pre-treatment: Pre-treat the cells with different concentrations of 3-FCA for a few hours.

-

Neurotoxic Challenge: Expose the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) for Parkinson's disease models or amyloid-beta (Aβ) peptides for Alzheimer's disease models.

-

Cell Viability Assessment: After 24-48 hours, assess cell viability using the MTT assay as described previously. An increase in cell viability in the 3-FCA treated groups compared to the toxin-only group indicates a neuroprotective effect.

-

Data Summary and Interpretation

For clarity and comparative analysis, all quantitative data should be summarized in tables.

Table 1: Hypothesized Cytotoxicity of this compound (IC50 in µM)

| Cell Line | 24 hours | 48 hours | 72 hours |

| MCF-7 (Breast) | Data to be determined | Data to be determined | Data to be determined |

| A549 (Lung) | Data to be determined | Data to be determined | Data to be determined |

| HCT116 (Colon) | Data to be determined | Data to be determined | Data to be determined |

| PC-3 (Prostate) | Data to be determined | Data to be determined | Data to be determined |

Table 2: Hypothesized Antimicrobial Activity of this compound (MIC in µg/mL)

| Microorganism | MIC Value |

| Staphylococcus aureus | Data to be determined |

| Escherichia coli | Data to be determined |

| Pseudomonas aeruginosa | Data to be determined |

| Candida albicans | Data to be determined |

Conclusion

This compound represents a promising, yet understudied, molecule with the potential for significant biological activities. This technical guide provides a robust framework for the systematic investigation of its anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. The provided protocols are designed to be self-validating, ensuring the generation of high-quality data. By following this guide, researchers can effectively elucidate the therapeutic potential of this compound and contribute valuable knowledge to the field of drug discovery. The logical progression from in vitro screening to mechanistic studies outlined herein will pave the way for a comprehensive understanding of this intriguing compound.

References

- 1. Molecular Docking Compounds of Cinnamaldehyde Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors [mdpi.com]

- 3. Design, synthesis, and in silico docking studies of novel cinnamaldehyde–chalcone derivatives with anti-cancer potential and in vivo acute oral toxicity profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some Cinnamaldehyde-Based Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and in vitro cytotoxicity of cinnamaldehydes to human solid tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cinnamaldehyde Regulates the Migration and Apoptosis of Gastric Cancer Cells by Inhibiting the Jak2/Stat3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cinnamaldehyde Inhibits Inflammation of Human Synoviocyte Cells Through Regulation of Jak/Stat Pathway and Ameliorates Collagen-Induced Arthritis in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The modulatory effects of cinnamaldehyde on uric acid level and IL-6/JAK1/STAT3 signaling as a promising therapeutic strategy against benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Anti-Inflammatory Effect of Cinnamaldehyde in a Mouse Model of 2,4-Dinitrofluorobenzene-Induced Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory and tissue repair effect of cinnamaldehyde and nano cinnamaldehyde on gingival fibroblasts and macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Anti-Inflammatory Effect of Cinnamaldehyde in a Mouse Model of 2,4-Dinitrofluorobenzene-Induced Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Antimicrobial Activity of Cinnamaldehyde, Carvacrol, and Lauric Arginate against Salmonella Tennessee in a Glycerol-Sucrose Model and Peanut Paste at Different Fat Concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. jkimsu.com [jkimsu.com]

- 20. mdpi.com [mdpi.com]

A-Scientist's Guide to the Synthesis of 3-Fluorocinnamaldehyde: A Historical and Mechanistic Perspective

Abstract

3-Fluorocinnamaldehyde is a valuable substituted aromatic aldehyde, serving as a crucial building block in the synthesis of various pharmacologically active compounds and materials. Its strategic importance, particularly for professionals in drug development, stems from the unique properties imparted by the fluorine atom, which can enhance metabolic stability, binding affinity, and lipophilicity of target molecules. This guide provides an in-depth exploration of the discovery and historical evolution of this compound synthesis. We will dissect the core synthetic strategies, moving from the foundational Claisen-Schmidt condensation to the more controlled and stereoselective olefination reactions like the Wittig and Horner-Wadsworth-Emmons (HWE) reactions. The narrative emphasizes the causality behind experimental choices, offers field-proven insights into protocol execution, and presents a comparative analysis of these key methodologies.

Introduction: The Significance of Fluorine in Medicinal Chemistry

The introduction of fluorine into organic molecules is a cornerstone of modern drug design. The 3-fluoro substituent on the cinnamaldehyde scaffold provides medicinal chemists with a powerful tool. Cinnamaldehyde derivatives themselves are known for a wide range of biological activities, and the addition of fluorine can modulate these properties in beneficial ways. For instance, derivatives of fluorocinnamaldehyde have been investigated for their potential as urease inhibitors, which are relevant in treating infections caused by Helicobacter pylori[1][2]. Understanding the synthetic routes to this key intermediate is therefore of paramount importance for researchers aiming to develop novel therapeutics. This guide traces the historical progression of its synthesis, providing both the "how" and the "why" for each major approach.

Chapter 1: The Classic Approach - Claisen-Schmidt Condensation

The earliest and most direct conceptual route to this compound is the Claisen-Schmidt condensation. This reaction, a variation of the aldol condensation, was first described independently by Rainer Ludwig Claisen and J. Gustav Schmidt in the early 1880s[3]. It involves the base-catalyzed reaction between an aromatic aldehyde lacking α-hydrogens (like 3-fluorobenzaldehyde) and an enolizable aldehyde or ketone (in this case, acetaldehyde)[3][4].

Mechanistic Insight

The reaction proceeds via a well-understood pathway. A base, typically sodium hydroxide, deprotonates the α-carbon of acetaldehyde to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 3-fluorobenzaldehyde. The resulting β-hydroxy aldehyde (aldol adduct) readily undergoes base-catalyzed dehydration to yield the more stable, conjugated α,β-unsaturated aldehyde, this compound. The dehydration step is particularly favorable due to the formation of an extended conjugated system involving the aromatic ring and the newly formed double bond.

Caption: Mechanism of the Claisen-Schmidt condensation.

Field-Proven Protocol: Claisen-Schmidt Synthesis

-

Setup: To a stirred solution of 3-fluorobenzaldehyde (1.0 eq) in ethanol, add acetaldehyde (1.2 eq). The reaction vessel should be cooled in an ice bath to 0-5 °C.

-

Scientist's Note: Using a slight excess of acetaldehyde helps to drive the reaction to completion. However, a large excess should be avoided as it can lead to self-condensation side products. Cooling is critical to manage the exothermic nature of the reaction and minimize these side reactions.

-

-

Base Addition: Slowly add an aqueous solution of 10% sodium hydroxide (NaOH) dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid (HCl). The crude product often precipitates and can be collected by vacuum filtration.

-

Purification: The crude solid is washed with cold water and then recrystallized from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Advantages and Limitations

-

Advantages: This method is operationally simple, uses inexpensive and readily available starting materials (3-fluorobenzaldehyde, acetaldehyde, and NaOH), and avoids complex reagents.

-

Limitations: The primary drawback is the potential for moderate yields due to the self-condensation of acetaldehyde. Furthermore, controlling the reaction can be challenging, and it may not be suitable for substrates with base-sensitive functional groups.

Chapter 2: The Era of Controlled Olefination

To overcome the limitations of the Claisen-Schmidt condensation, chemists turned to more sophisticated methods that offer greater control over the formation of the carbon-carbon double bond. The Wittig reaction and its subsequent refinement, the Horner-Wadsworth-Emmons (HWE) reaction, became the gold standards for olefination.

The Wittig Reaction

Developed by Georg Wittig in the 1950s, for which he was awarded the Nobel Prize in Chemistry in 1979, the Wittig reaction utilizes a phosphorus ylide (a Wittig reagent) to convert an aldehyde or ketone into an alkene[5][6][7]. The driving force for this reaction is the formation of the very stable triphenylphosphine oxide byproduct[5].

Mechanism and Stereochemistry: The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered ring intermediate called an oxaphosphetane[5][6][8]. This intermediate then collapses to form the alkene and triphenylphosphine oxide. The stereochemical outcome (E vs. Z alkene) depends heavily on the nature of the ylide. Unstabilized ylides typically yield (Z)-alkenes, while stabilized ylides (those with an electron-withdrawing group on the carbanion) favor the formation of (E)-alkenes[5][6]. For the synthesis of this compound, which is predominantly the (E)-isomer, a stabilized or semi-stabilized ylide would be required.

The Horner-Wadsworth-Emmons (HWE) Reaction

First reported by Leopold Horner in 1958 and later refined by Wadsworth and Emmons, the HWE reaction is a powerful modification of the Wittig reaction[9][10]. It employs a phosphonate carbanion, generated by treating a phosphonate ester with a base, instead of a phosphorus ylide[9][11].

Mechanism and Key Advantages: The HWE reaction mechanism is similar to the Wittig reaction, involving the nucleophilic addition of the phosphonate carbanion to the aldehyde, followed by the elimination of a phosphate ester byproduct[9][12][13]. The HWE reaction offers several distinct advantages over the classic Wittig reaction:

-

Enhanced Nucleophilicity: Phosphonate carbanions are generally more nucleophilic than the corresponding Wittig ylides, allowing them to react efficiently with a wider range of aldehydes, including sterically hindered ones[9].

-

Superior Stereoselectivity: The HWE reaction almost exclusively produces the thermodynamically more stable (E)-alkene, which is ideal for the synthesis of (E)-3-Fluorocinnamaldehyde[9][11][12].

-

Simplified Purification: The dialkyl phosphate byproduct is water-soluble, making its removal from the reaction mixture via a simple aqueous extraction far easier than the separation of triphenylphosphine oxide, which often requires column chromatography[9][12][13].

Caption: Key workflow differences between Wittig and HWE reactions.

Field-Proven Protocol: HWE Synthesis

-

Reagent Preparation: Prepare or obtain diethyl (formylmethyl)phosphonate.

-

Carbanion Formation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C.

-

Scientist's Note: Anhydrous conditions are crucial as the phosphonate carbanion is a strong base and will be quenched by water. NaH is a common and effective base for this deprotonation.

-

-

Phosphonate Addition: Add the diethyl (formylmethyl)phosphonate (1.0 eq) dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes until hydrogen gas evolution ceases.

-

Aldehyde Addition: Re-cool the mixture to 0 °C and add a solution of 3-fluorobenzaldehyde (1.0 eq) in anhydrous THF dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the mixture with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford pure (E)-3-Fluorocinnamaldehyde.

Chapter 3: Comparative Analysis of Synthetic Routes

The choice of synthetic methodology depends on factors such as scale, required purity, cost, and available equipment. Below is a comparative summary of the discussed methods.

| Method | Key Reagents | Stereoselectivity (E:Z) | Yield | Key Advantages | Key Disadvantages |

| Claisen-Schmidt | 3-Fluorobenzaldehyde, Acetaldehyde, NaOH | Poor to Moderate | Moderate | Inexpensive, simple setup | Side reactions, purification can be difficult |

| Wittig | Phosphonium Salt, Strong Base, 3-Fluorobenzaldehyde | Varies with ylide | Good | Well-established, versatile | Strong base needed, byproduct removal is difficult |

| HWE | Phosphonate Ester, Base (NaH), 3-Fluorobenzaldehyde | Excellent (>95:5) | Good to Excellent | High E-selectivity, easy byproduct removal[9][12][13] | Phosphonate reagent is more expensive |

Conclusion

The synthesis of this compound has evolved significantly from its conceptual origins in the classic Claisen-Schmidt condensation. While this method remains a straightforward approach, its limitations in control and yield prompted the adoption of more robust olefination techniques. The Horner-Wadsworth-Emmons reaction, in particular, has emerged as the superior method for laboratory and industrial synthesis, offering excellent stereocontrol to selectively produce the desired (E)-isomer and a significantly more manageable purification process. For drug development professionals, understanding this evolution provides not only a practical guide to synthesis but also a deeper appreciation for the chemical innovations that enable the creation of complex, fluorinated molecules essential for modern medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, in vitro, and in silico studies of 4-fluorocinnamaldehyde based thiosemicarbazones as urease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 4. scribd.com [scribd.com]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. Wittig reaction - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 12. Wittig-Horner Reaction [organic-chemistry.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

A Theoretical Chemist's Guide to the Electronic Properties of 3-Fluorocinnamaldehyde

Preamble: The Significance of 3-Fluorocinnamaldehyde in Modern Research

This compound, a halogenated derivative of the naturally occurring cinnamaldehyde, presents a molecule of significant interest in the realms of medicinal chemistry and materials science. The introduction of a fluorine atom onto the phenyl ring can dramatically alter the electronic landscape of the parent molecule, influencing its reactivity, intermolecular interactions, and spectroscopic signatures. Understanding these electronic perturbations is paramount for the rational design of novel therapeutics and functional materials. For instance, fluorination is a common strategy in drug development to enhance metabolic stability and binding affinity.[1]

This in-depth technical guide provides a comprehensive theoretical framework for investigating the electronic properties of this compound. We will delve into the application of Density Functional Theory (DFT), a powerful computational tool that allows for the accurate prediction of molecular properties. This guide is intended for researchers, scientists, and drug development professionals who wish to employ computational chemistry to gain deeper insights into the structure-property relationships of this and similar molecules.

Part 1: Foundational Theoretical Framework and Computational Strategy

The Choice of Computational Method: Why Density Functional Theory?

For molecules of this size, DFT strikes an optimal balance between computational cost and accuracy.[2] It allows us to model the electronic structure by approximating the many-body problem of electron interactions into a more manageable one based on the electron density. The choice of the functional and basis set is critical for obtaining reliable results.

-

Functional Selection: The B3LYP hybrid functional is a widely used and well-validated choice for organic molecules, providing a good description of both ground-state geometries and electronic properties.[2][3][4] It incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing systems with significant electron correlation.

-

Basis Set Selection: The 6-311++G(d,p) basis set is recommended for this system.[2][3][4] Let's break down why:

-

6-311G: This triple-zeta basis set provides a flexible description of the valence electrons.

-

++: The double plus indicates the inclusion of diffuse functions on both heavy atoms and hydrogen atoms. These are essential for accurately describing anions and systems with lone pairs, which is relevant for the oxygen and fluorine atoms in this compound.

-

(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for the distortion of atomic orbitals, which is necessary to correctly model chemical bonding.

-

Computational Workflow: A Step-by-Step Protocol

The following workflow outlines the key computational steps for a thorough investigation of the electronic properties of this compound.

Caption: A generalized workflow for the theoretical investigation of this compound's electronic properties.

-

Molecule Building & Initial Geometry: Construct the this compound molecule using a molecular builder. It is crucial to consider the possibility of different conformers, such as the s-cis and s-trans isomers around the C-C single bond of the propenal group. Theoretical studies on cinnamaldehyde have shown that the s-trans conformer is generally more stable.[2][3]

-

Geometry Optimization: Perform a full geometry optimization using the chosen DFT method (B3LYP/6-311++G(d,p)). This step locates the minimum energy structure on the potential energy surface.

-

Frequency Calculation: A frequency calculation should be performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true minimum and not a transition state.

-

Electronic Property Calculation: From the optimized geometry, a single-point energy calculation can be performed to derive various electronic properties, which will be discussed in the subsequent sections.

-

Data Analysis & Visualization: The output files from the quantum chemistry software (e.g., Gaussian, ORCA) are then analyzed to extract the desired properties. Visualization of molecular orbitals and electrostatic potential maps is crucial for a qualitative understanding.

Part 2: Unveiling the Electronic Landscape of this compound